molecular formula C19H17N3O5 B15043126 N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide

N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B15043126
M. Wt: 367.4 g/mol
InChI Key: AMKBFWWXAALRJZ-UHFFFAOYSA-N
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Description

N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a phenoxyacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazide derivative.

    Phenoxyacetylation: Finally, the hydrazide is reacted with 2-methylphenoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydrazide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and molecular pathways.

    Industrial Applications: Potential use as a precursor for the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(4-methylphenoxy)acetohydrazide
  • N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the 2-methylphenoxy group, which may confer specific chemical and biological properties. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C19H17N3O5/c1-12-6-2-5-9-15(12)27-11-17(24)21-20-16(23)10-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-9H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

AMKBFWWXAALRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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